molecular formula C23H19IN2O2S2 B11042283 (1Z)-8-iodo-4,4,6-trimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1Z)-8-iodo-4,4,6-trimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11042283
M. Wt: 546.4 g/mol
InChI Key: KQECWHIVUDSLFX-VLGSPTGOSA-N
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Description

The compound “(1Z)-8-iodo-4,4,6-trimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one” is a complex organic molecule that features a variety of functional groups, including an iodine atom, a thiazolidinone ring, and a pyrroloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, starting from simpler precursors. A possible synthetic route could involve the formation of the pyrroloquinoline core, followed by the introduction of the thiazolidinone ring and the iodine atom. Specific reaction conditions would depend on the reactivity of the intermediates and the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of the synthetic route to ensure cost-effectiveness and scalability. This might involve the use of automated synthesis equipment and continuous flow reactors to improve reaction efficiency and product consistency.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The thiazolidinone ring and the pyrroloquinoline core can be oxidized under specific conditions.

    Reduction: The iodine atom can be reduced to a hydrogen atom, or the thiazolidinone ring can be reduced to a thiazolidine ring.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce simpler hydrocarbons or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, the compound might be investigated for its potential as a drug candidate, particularly if it exhibits interesting biological activity such as antimicrobial or anticancer properties.

Medicine

In medicine, the compound could be explored for its therapeutic potential, possibly as an inhibitor of specific enzymes or as a modulator of biological pathways.

Industry

In industry, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The pathways involved would depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and its potential for diverse chemical reactivity and biological activity. Its structural complexity makes it a valuable target for synthetic chemists and a promising candidate for various applications in research and industry.

Properties

Molecular Formula

C23H19IN2O2S2

Molecular Weight

546.4 g/mol

IUPAC Name

(5Z)-5-(6-iodo-9,11,11-trimethyl-2-oxo-9-phenyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H19IN2O2S2/c1-22(2)11-23(3,12-7-5-4-6-8-12)15-10-13(24)9-14-16(20(28)26(22)17(14)15)18-19(27)25-21(29)30-18/h4-10H,11H2,1-3H3,(H,25,27,29)/b18-16-

InChI Key

KQECWHIVUDSLFX-VLGSPTGOSA-N

Isomeric SMILES

CC1(CC(C2=CC(=CC\3=C2N1C(=O)/C3=C\4/C(=O)NC(=S)S4)I)(C)C5=CC=CC=C5)C

Canonical SMILES

CC1(CC(C2=CC(=CC3=C2N1C(=O)C3=C4C(=O)NC(=S)S4)I)(C)C5=CC=CC=C5)C

Origin of Product

United States

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